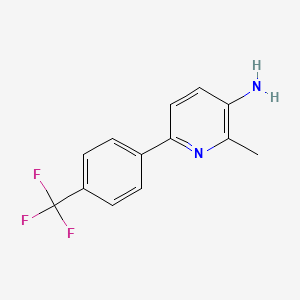
2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a methyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-phenyl-pyridin-3-ylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Methyl-6-(4-chlorophenyl)-pyridin-3-ylamine: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and interactions.
2-Methyl-6-(4-methylphenyl)-pyridin-3-ylamine: The presence of a methyl group instead of a trifluoromethyl group alters its physical and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H11F3N2 |
|---|---|
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
2-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-amine |
InChI |
InChI=1S/C13H11F3N2/c1-8-11(17)6-7-12(18-8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,17H2,1H3 |
Clé InChI |
TUNQQEGPHXFHLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B8299699.png)
![1-[(4,4-Difluorocyclohexyl)methyl]piperidin-4-amine](/img/structure/B8299705.png)
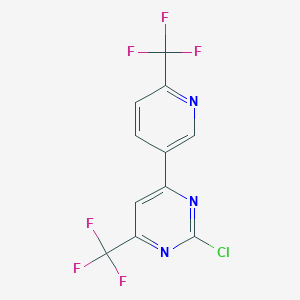
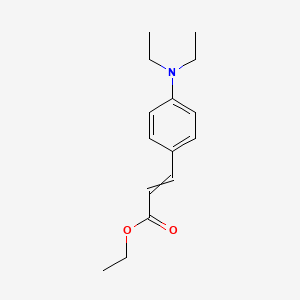
![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B8299748.png)
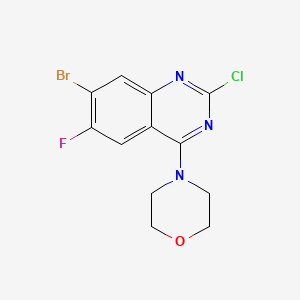
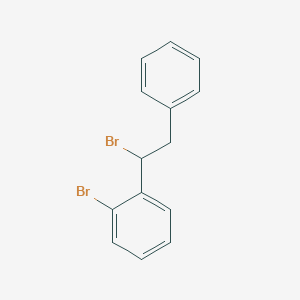
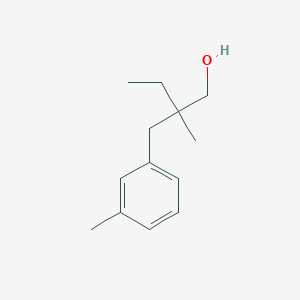
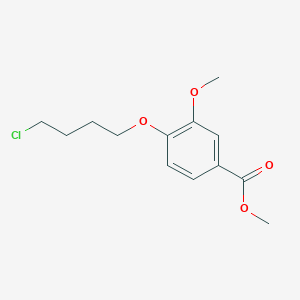
![N-[2-(ethylamino)ethyl]-p-toluenesulfonamide](/img/structure/B8299792.png)
![6-[(4-Fluorophenyl)oxy]-3-pyridinecarbonyl chloride](/img/structure/B8299794.png)
